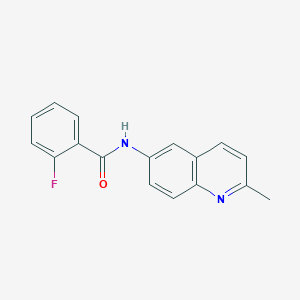![molecular formula C18H24N2O5 B5549171 1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)
1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar cyclopentanecarboxylic acid derivatives often involves regioselective cyclocondensations or aldol-based carbon-carbon bond-forming reactions. For instance, the cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 3-oxo-bis(methylthio)ketenacetals can yield phenols with acyl or ester substituents located at specific positions, indicating a method that could be relevant to the synthesis of 1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid (Lubbe et al., 2013).
Molecular Structure Analysis
Studies on the molecular structure of related compounds, like various cyclopentanecarboxylic acids, reveal patterns of supramolecular close packing, characterized by tetrameric rings of C2 symmetry formed from dimeric rings (Kălmăn et al., 2002). This suggests that this compound might exhibit similar packing patterns.
Chemical Reactions and Properties
The chemical reactivity of cyclopentanecarboxylic acid derivatives often involves reactions with carbon disulfide, glycine esters, or undergoes radical cyclization (Fukada & Yamamoto, 1985). These reactions are indicative of the potential reactivity patterns of this compound.
Physical Properties Analysis
The physical properties of cyclopentanecarboxylic acid derivatives can be determined using methods like infrared, Raman, and NMR spectroscopy. For instance, studies on the polymorphic forms of related compounds provide insights into their structural differences and intermolecular hydrogen bonds (Terol et al., 1994).
Aplicaciones Científicas De Investigación
Synthesis and Labeling Techniques
Researchers have developed new synthesis and labeling methods for ligands that show high selectivity for certain binding sites in the central nervous system (CNS). An example includes the improved synthesis of 3-Hydroxycyclopent-1-enecarboxylic acid, a potent ligand with high specificity to its target sites, demonstrating in vivo brain penetration and potential applications in studying CNS functions and disorders (Vogensen et al., 2013).
Antimicrobial Activity
New triazolopyrimidinecarbonitrile derivatives have been synthesized, exhibiting high antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. This highlights the potential of chemical compounds, possibly including derivatives of 1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid, in developing new antimicrobial agents (Kadry et al., 2008).
Polymer Synthesis Building Blocks
The synthesis of compounds like 2-hydroxyisobutyric acid from renewable carbon sources has been explored for its potential as a biobased building block for polymer synthesis. Such research underscores the versatility of cyclopentanecarboxylic acid derivatives in synthesizing polymers and other chemicals from green and sustainable sources (Rohwerder & Müller, 2010).
Flavor Component Formation
Studies on the reaction between amino acids and carbonyl compounds under mild conditions have revealed the formation of flavor components, indicating the potential application of cyclopentanecarboxylic acid derivatives in food chemistry and flavor enhancement (Pripis-Nicolau et al., 2000).
Environmental Transformation
The biological transformation of nonionic surfactant residues, such as octylphenoxyacetic acid and its analogs, into environmentally benign metabolites showcases the environmental relevance of studying the degradation pathways of compounds structurally related to this compound (Fujita & Reinhard, 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,2-trimethyl-3-[[(2-phenoxyacetyl)amino]carbamoyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-17(2)13(9-10-18(17,3)16(23)24)15(22)20-19-14(21)11-25-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZPFDMBFXXJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NNC(=O)COC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)
![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)
![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)
![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)
![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)

![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)
![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)
![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)
![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)
![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)